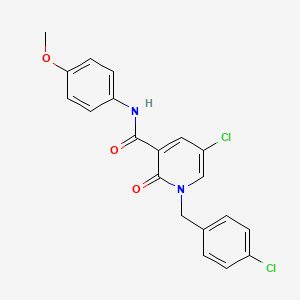

5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

描述

5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative featuring two chlorine substituents (at positions 5 and on the benzyl group) and a 4-methoxyphenyl carboxamide moiety. Its molecular formula is C₁₉H₁₅Cl₂N₂O₃, with a molecular weight of 403.26 g/mol (exact analogs may vary; see Table 1). The compound is structurally characterized by a rigid pyridine core, substituted with electron-withdrawing and electron-donating groups that modulate its reactivity and biological interactions .

属性

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-27-17-8-6-16(7-9-17)23-19(25)18-10-15(22)12-24(20(18)26)11-13-2-4-14(21)5-3-13/h2-10,12H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYJRULBFAJXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, a compound with the CAS number 339024-25-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H10Cl2N2O3 |

| Molar Mass | 298.12 g/mol |

| Density | 1.54 g/cm³ |

| Melting Point | 228-232 °C |

| pKa | 2.28 |

| Hazard Class | Irritant |

Structural Features

The compound features a chlorobenzyl group and a pyridine ring, which are critical for its biological interactions. The presence of the methoxy group enhances lipophilicity, potentially influencing its permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxamides exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has been evaluated for anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through caspase activation pathways. Specifically, it was noted that the compound upregulates caspase-3 expression, leading to increased apoptosis rates in SMMC7721 liver cancer cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may act as a reversible inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. The IC50 values for related compounds have shown promising results, with some exhibiting selective inhibition profiles .

Neuroprotective Effects

In addition to its enzyme inhibition capabilities, there is emerging evidence that the compound may offer neuroprotective effects. In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from oxidative stress and excitotoxicity .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various pyridine derivatives, including our compound of interest. Results indicated potent antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Study 2: Anticancer Mechanisms

In a separate investigation focusing on anticancer mechanisms, researchers assessed the effect of this compound on various cancer cell lines. The findings revealed that treatment resulted in significant cell cycle arrest and apoptosis induction via mitochondrial pathways .

Study 3: Neuroprotective Properties

A recent study explored the neuroprotective effects of related pyridine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in treated animals .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. For instance, derivatives of chlorinated benzamides have shown efficacy against various bacterial and fungal strains. In a comparative study, synthesized compounds exhibited antimicrobial activities comparable to established antibiotics such as isoniazid and fluconazole .

Case Study: Structure-Activity Relationship

In a study evaluating 22 synthesized 5-chloro derivatives, it was found that modifications in the chemical structure significantly influenced their lipophilicity and biological activity. The compounds were tested against mycobacterial and fungal strains, revealing promising results that suggest potential therapeutic applications .

Antioxidant Properties

The antioxidant capacity of related compounds has been extensively studied. For example, derivatives containing chloro and hydroxyl groups have demonstrated potent antioxidant activity through mechanisms such as radical scavenging. One derivative was reported to exhibit antioxidant activity 1.5 times greater than ascorbic acid, indicating strong potential for use in health supplements or pharmaceuticals aimed at oxidative stress reduction .

Table: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity | Reducing Power Assay |

|---|---|---|

| Ascorbic Acid | Reference | Reference |

| Compound A | 1.5 times higher | High |

| Compound B | Moderate | Moderate |

Anticancer Research

The anticancer potential of this compound is another area of active research. Molecular hybrids containing similar structures have been designed and synthesized, showing cytotoxic effects against various cancer cell lines. For instance, a series of sulfonamide derivatives demonstrated significant activity against colon and breast cancer cells, suggesting that modifications on the pyridine ring can enhance anticancer properties .

Case Study: Cytotoxicity Evaluation

In a recent evaluation, compounds derived from the pyridine framework exhibited apoptotic effects on cancer cells. This study emphasizes the importance of structural modifications in enhancing the cytotoxicity of these compounds against specific cancer types .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound’s activity and physicochemical properties are influenced by substituents at the pyridine ring (position 1 and 5) and the carboxamide group (R1). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Substituent Position Matters: The 4-chlorobenzyl group in the target compound (vs. 3-chlorobenzyl in Analogs 2 and 3) enhances steric and electronic interactions with biological targets.

Biological Activity Trends: The target compound exhibited moderate herbicidal activity against rape (Table 1, ), while Analog 4 (an indole-isatin hybrid) showed antimicrobial activity, highlighting how core structure changes (pyridine vs. indole-isatin) diversify applications .

Physicochemical Properties: The dimethylaminoethyl substituent in Analog 1 increases molecular weight (368.26 g/mol) compared to the target compound (403.26 g/mol) but may enhance solubility due to the tertiary amine group . 6-oxo analogs (e.g., Analog 2 and 3) differ in keto-group positioning, which could influence redox stability and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。